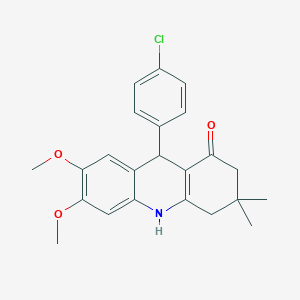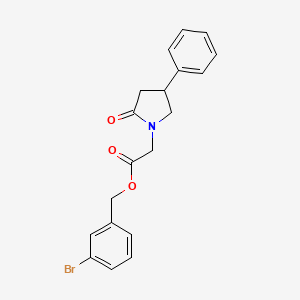![molecular formula C11H17ClN2OS B4106923 N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride](/img/structure/B4106923.png)
N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride
Übersicht
Beschreibung
N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Wirkmechanismus
N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride exerts its pharmacological effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. Inhibition of NF-κB by N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride can inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress immune responses. In vivo studies have shown that N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride is effective in reducing tumor growth and metastasis, reducing inflammation in various animal models of disease, and suppressing immune responses in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride is its potency as an NF-κB inhibitor. N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to be more potent than other NF-κB inhibitors such as BAY 11-7082 and MG-132. Additionally, N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to be effective in both in vitro and in vivo studies, making it a versatile tool for studying the role of NF-κB in various disease models.
One of the limitations of N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride is its potential toxicity. In vitro studies have shown that N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride can induce apoptosis in cancer cells, but it can also induce apoptosis in normal cells. Additionally, N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are numerous future directions for research on N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride. One potential area of study is the development of N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride analogs with improved potency and selectivity for NF-κB inhibition. Another area of research is the identification of biomarkers that can predict the response to N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride treatment in various disease models. Additionally, the use of N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the development of N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride as a therapeutic agent for the treatment of various diseases is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by blocking NF-κB signaling. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been targeted with N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride, as it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride has been shown to be effective in treating autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus by suppressing immune responses.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-4-3-9-15-10)12-5-8-13-6-1-2-7-13;/h3-4,9H,1-2,5-8H2,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOJNOBQJLQMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)
![methyl 4-({[1-allyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4106862.png)


![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4106890.png)
![1-(4-chlorophenyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4106894.png)
![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B4106909.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4106915.png)

![methyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]benzoate](/img/structure/B4106937.png)
![4-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4106942.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(2-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106949.png)
![methyl 2-[({[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4106954.png)